Ethyl 1H-indazole-6-carboxylate
Overview
Description
Ethyl 1H-indazole-6-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 1H-indazole-6-carboxylate is a derivative of the indazole class of compounds . Indazoles have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
The interaction of this compound with its targets involves binding to the active sites of these kinases, thereby inhibiting their activity . This inhibition can lead to changes in cellular processes controlled by these kinases, such as cell cycle progression and cell volume regulation .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting CHK1 and CHK2 kinases, it can impact the cell cycle, potentially leading to cell cycle arrest . By modulating the activity of h-sgk, it can influence cell volume regulation, which can affect various cellular functions .
Pharmacokinetics
Like other indazole derivatives, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets it interacts with. For instance, inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest, which could potentially be used for the treatment of cancer . Modulation of h-sgk activity can influence cell volume regulation, which could have implications for various cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets
Biochemical Analysis
Biochemical Properties
Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the indazole derivative and the biomolecules it interacts with .
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth in many neoplastic cell lines at concentrations lower than 1 μM . These compounds can cause a block in the G0–G1 phase of the cell cycle .
Molecular Mechanism
Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indazole derivatives have been found to exhibit potent FGFR1 inhibitory activity in enzymatic assays .
Dosage Effects in Animal Models
Some indazole derivatives have been found to exhibit serum hepcidin lowering effects in a mouse IL-6 induced acute inflammatory model .
Metabolic Pathways
Indazole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid .
Transport and Distribution
Indazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indazole derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma .
Properties
IUPAC Name |
ethyl 1H-indazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-8-6-11-12-9(8)5-7/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEIGRHNDNLBNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599443 | |
Record name | Ethyl 1H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
713-09-7 | |
Record name | Ethyl 1H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.